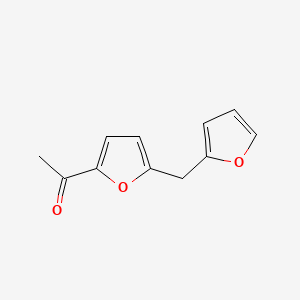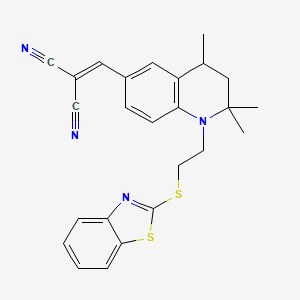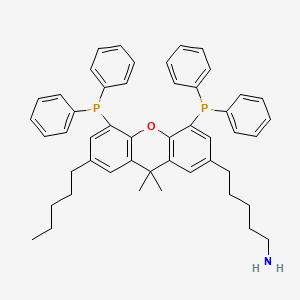![molecular formula C14H13N3O3S B12899533 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-34-9](/img/structure/B12899533.png)
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a methoxy group at the 3-position, a methylsulfonyl group at the 6-position, and a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines, which can be further functionalized to obtain the desired compound . Another approach involves the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can be subsequently converted to pyridazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes such as c-jun N-terminal kinase-1 (JNK1), leading to the downregulation of downstream targets like c-Jun and c-Fos . The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: A structurally related compound with a thiophene group instead of a phenyl group.
3,6-Disubstituted Pyridazine Derivatives: Compounds with various substituents at the 3 and 6 positions, exhibiting diverse biological activities.
Uniqueness
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy and methylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
113121-34-9 |
|---|---|
Fórmula molecular |
C14H13N3O3S |
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
3-methoxy-6-methylsulfonyl-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H13N3O3S/c1-20-14-13(10-6-4-3-5-7-10)15-11-8-9-12(16-17(11)14)21(2,18)19/h3-9H,1-2H3 |
Clave InChI |
WFNQEYAKXJRKSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2N1N=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)

![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)





![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
